N-(1-ethylpropyl)-N'-(4-methoxyphenyl)urea
Description
N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features an ethylpropyl group and a methoxyphenyl group attached to the nitrogen atoms, making it a unique derivative of urea.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pentan-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(5-2)14-13(16)15-11-6-8-12(17-3)9-7-11/h6-10H,4-5H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNQPVAMCRGOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 1-ethylpropylamine with 4-methoxyphenyl isocyanate . The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea: can be compared with other urea derivatives such as:
- N-(1-ethylpropyl)-N’-(4-hydroxyphenyl)urea
- N-(1-ethylpropyl)-N’-(4-aminophenyl)urea
- N-(1-ethylpropyl)-N’-(4-chlorophenyl)urea
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the methoxy group in N-(1-ethylpropyl)-N’-(4-methoxyphenyl)urea makes it unique and may impart specific reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
